1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical properties, which include high stability and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as ubrogepant and atogepant, which are oral cgrp antagonists, are used in the treatment of migraines . They target the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in the transmission of migraine pain .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with its target receptor, possibly the cgrp receptor, and inhibit its function, thereby alleviating the symptoms of conditions like migraines .
Biochemical Pathways
Similar compounds like ubrogepant and atogepant affect the cgrp pathway, which is implicated in the pathogenesis of migraines . By inhibiting the CGRP receptor, these compounds can potentially disrupt the pain transmission process.
Result of Action
Based on the effects of similar compounds, it can be inferred that it might help in alleviating the symptoms of conditions like migraines by inhibiting the function of the cgrp receptor .
Action Environment
Similar compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (tftfe) have been shown to improve the cycle and rate capability of lithium-sulfur cells, especially in high-rate cycle environments .
Biochemical Analysis
Biochemical Properties
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form complexes with Lewis bases through hydrogen bonding, which can influence its reactivity and stability . Additionally, it can inhibit certain enzymes, such as alcohol dehydrogenase, by competing with natural substrates . This inhibition can alter metabolic pathways and affect cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways . Furthermore, it can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their functions. For example, its binding to enzyme active sites can block substrate access, thereby inhibiting enzyme activity . Additionally, it can induce conformational changes in proteins, affecting their stability and function . These interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding these dosage-dependent effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall effects of the compound on cellular functions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which may lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another trifluoroethyl-containing compound, used as a reagent in various chemical reactions.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances the compound’s stability and reactivity, while the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-4(1-11-12)5(10)13/h1-2H,3H2,(H2,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACQIRNFBYDICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220719 | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-08-0 | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.